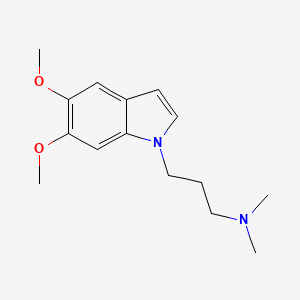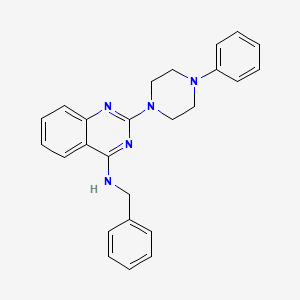![molecular formula C10H6ClN5 B12928868 5-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 91322-01-9](/img/structure/B12928868.png)
5-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the triazolopyrimidine family, known for its diverse biological activities, including antiviral, anticancer, and antimicrobial properties .
Vorbereitungsmethoden
The synthesis of 5-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the reaction of 5-chloro-3-phenyl-1H-1,2,4-triazole with various reagents. One common method includes the use of ethyl cyanoacetate in the presence of sodium hydride in tetrahydrofuran, leading to the formation of ethyl α-cyano-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidine-5-acetate . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
5-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound reacts with potassium cyanide to form 3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidine-5-carbonitrile.
Addition Reactions: When reacted with Grignard reagents, it forms addition products such as 7-alkylated 5-chloro-6,7-dihydro-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidines.
Aromatization: The anions generated from the compound with sodium hydride undergo aromatization to give 3H-1,2,3-triazolo[4,5-d]pyrimidine-7-carbonitriles.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It has shown promising neuroprotective and anti-neuroinflammatory properties, making it a potential candidate for treating neurodegenerative diseases.
Antimicrobial Activity: The compound exhibits significant antimicrobial properties, making it useful in developing new antibiotics.
Cancer Research: It has been evaluated for its anticancer activity, particularly against renal cancer cell lines.
Wirkmechanismus
The mechanism of action of 5-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves the inhibition of specific molecular targets and pathways. For instance, it has been observed to inhibit the NF-kB inflammatory pathway, reducing the production of nitric oxide and tumor necrosis factor-α in LPS-stimulated human microglia cells . Additionally, it exerts its effects through the inhibition of endoplasmic reticulum stress and apoptosis .
Vergleich Mit ähnlichen Verbindungen
5-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine can be compared with other triazolopyrimidine derivatives, such as:
5-(Methylsulfonyl)-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidine: This compound undergoes similar nucleophilic substitution reactions but with different reactivity.
7-Acetonyl-5-chloro-6,7-dihydro-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidine: Formed through addition reactions with ketones, it exhibits different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
91322-01-9 |
|---|---|
Molekularformel |
C10H6ClN5 |
Molekulargewicht |
231.64 g/mol |
IUPAC-Name |
5-chloro-3-phenyltriazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C10H6ClN5/c11-10-12-6-8-9(13-10)16(15-14-8)7-4-2-1-3-5-7/h1-6H |
InChI-Schlüssel |
NKIVLXGSBRGGMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C3=NC(=NC=C3N=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-Cyanophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carbonitrile](/img/structure/B12928786.png)
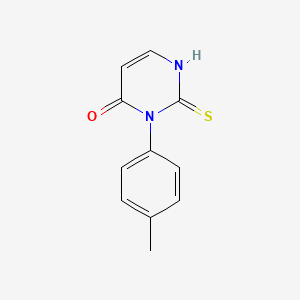
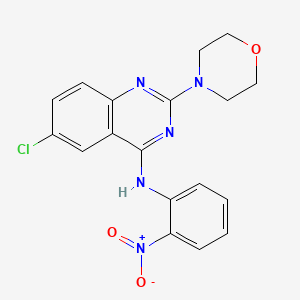
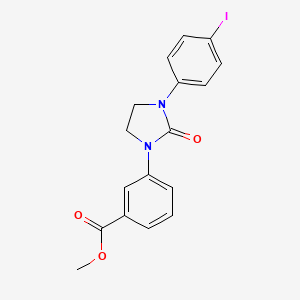
![1,10-bis(2-ethylsulfanylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12928828.png)


![4-(2,7-Dibromo-9H-carbazol-9-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B12928846.png)



